molecular formula C13H19NO B2747500 [1-(2-Methoxyphenyl)cyclopentyl]methanamine CAS No. 927993-53-1

[1-(2-Methoxyphenyl)cyclopentyl]methanamine

Cat. No.: B2747500
CAS No.: 927993-53-1
M. Wt: 205.301
InChI Key: SDHQESURORPKBB-UHFFFAOYSA-N
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Description

[1-(2-Methoxyphenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol This compound is known for its unique structure, which includes a methoxyphenyl group attached to a cyclopentylmethanamine moiety

Scientific Research Applications

[1-(2-Methoxyphenyl)cyclopentyl]methanamine has diverse applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

“[1-(2-Methoxyphenyl)cyclopentyl]methanamine” is classified as a dangerous compound. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyphenyl)cyclopentyl]methanamine typically involves the following steps :

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the cyclopentyl precursor.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methoxyphenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Methoxyphenyl)cyclopentyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [1-(2-Methoxyphenyl)cyclopentyl]acetone: Contains a ketone group instead of an amine.

    [1-(2-Methoxyphenyl)cyclopentyl]carboxylic acid: Features a carboxylic acid group.

Uniqueness

[1-(2-Methoxyphenyl)cyclopentyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides aromatic stability, while the cyclopentylmethanamine moiety offers flexibility and reactivity.

Properties

IUPAC Name

[1-(2-methoxyphenyl)cyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHQESURORPKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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